Methyl 4,4-difluoropiperidine-2-carboxylate

Description

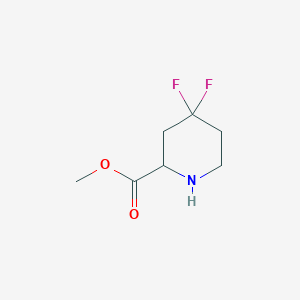

Methyl 4,4-difluoropiperidine-2-carboxylate is a fluorinated piperidine derivative characterized by a six-membered piperidine ring with two fluorine atoms at the 4-position and a methyl ester group at the 2-position. Fluorination enhances metabolic stability and modulates electronic properties, making it valuable in drug design .

Properties

Molecular Formula |

C7H11F2NO2 |

|---|---|

Molecular Weight |

179.16 g/mol |

IUPAC Name |

methyl 4,4-difluoropiperidine-2-carboxylate |

InChI |

InChI=1S/C7H11F2NO2/c1-12-6(11)5-4-7(8,9)2-3-10-5/h5,10H,2-4H2,1H3 |

InChI Key |

FMLQYMJXPOGPBV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CC(CCN1)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,4-difluoropiperidine-2-carboxylate typically involves the fluorination of piperidine derivatives. One common method is the reaction of piperidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or acetonitrile. The reaction is usually carried out at low temperatures to control the reactivity of the fluorinating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring high yields and purity of the final product. The use of automated systems and advanced monitoring techniques can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,4-difluoropiperidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, where nucleophiles such as amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives with various functional groups.

Scientific Research Applications

While comprehensive data tables and documented case studies for "Methyl 4,4-difluoropiperidine-2-carboxylate" are not available within the provided search results, here's what can be gathered about its properties, synthesis, and potential applications:

This compound

General Information: this compound is a chemical compound with the molecular formula C7H11F2NO2 .

Synthesis and Reactions: this compound can undergo several chemical reactions:

- Reduction: It can be reduced to form alcohols or amines.

- Substitution: It can undergo substitution reactions to form substituted piperidine derivatives with various functional groups.

Related Compounds and Applications:

- 4,4-Difluoropiperidine hydrochloride, a related compound, is a crystalline solid highly soluble in water, making it valuable in the pharmaceutical and chemical industries . It exhibits potent inhibitory effects on certain enzymes involved in neurotransmitter regulation, leading to its investigation as a potential candidate for treating neurological disorders like Alzheimer's and Parkinson's disease .

- 4,4-Difluoropiperidine hydrochloride also plays a crucial role as a building block in developing novel histamine-3 receptor antagonists, which have potential therapeutic applications in various neurological disorders, including Alzheimer’s disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia .

- In addition to its use in pharmaceuticals, 4,4-Difluoropiperidine hydrochloride is also used in the development of agrochemicals, such as insecticides and herbicides .

- The introduction of two fluorines at the 4-position of a piperidine ring can impact the metabolic stability and cellular potency of compounds .

Mechanism of Action

The mechanism of action of methyl 4,4-difluoropiperidine-2-carboxylate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity, potentially leading to enhanced biological activity. The exact pathways and molecular targets involved would depend on the specific context of its use.

Comparison with Similar Compounds

Structural Analogues in Piperidine Derivatives

- Methyl (2R)-4,4-Difluoropiperidine-2-Carboxylate Hydrochloride: The hydrochloride salt form of the compound, noted in PubChem, highlights its utility in improving solubility for pharmaceutical applications. The stereochemistry (2R configuration) may influence binding affinity in target proteins compared to non-fluorinated analogs .

- Sandaracopimaric Acid Methyl Ester : A diterpene methyl ester with a fused tricyclic structure. Unlike the piperidine core, this compound’s rigidity arises from its terpene backbone, limiting its conformational flexibility compared to Methyl 4,4-difluoropiperidine-2-carboxylate .

Methyl Esters with Fluorinated Substituents

- Torulosic Acid Methyl Ester : Contains a labdane diterpene skeleton with a methyl ester group. The absence of fluorine substituents reduces its electronegativity and metabolic stability relative to the difluoropiperidine derivative .

- Methyl Palmitate : A saturated fatty acid methyl ester. While structurally simpler, its lack of cyclic or fluorinated groups results in lower polarity and distinct physicochemical properties (e.g., higher hydrophobicity) .

Physicochemical Properties and Functional Differences

| Property | This compound | Sandaracopimaric Acid Methyl Ester | Methyl Palmitate |

|---|---|---|---|

| Molecular Weight (g/mol) | ~193 (estimated) | ~332 | ~270 |

| Functional Groups | Difluoropiperidine, methyl ester | Tricyclic diterpene, methyl ester | Linear alkyl, methyl ester |

| Polarity | Moderate (fluorine enhances polarity) | Low (hydrocarbon backbone) | Very low |

| Boiling Point | Higher (due to cyclic structure) | High (terpene complexity) | Moderate |

| Applications | Drug intermediates, bioactive scaffolds | Natural product isolation | Biodiesel, surfactants |

Key Differentiators

- Fluorine Substituents: The 4,4-difluoro configuration distinguishes this compound from mono-fluorinated or non-fluorinated piperidines, offering unique electronic and steric effects.

- Hybrid Structure : Combines the rigidity of a piperidine ring with the versatility of a methyl ester, enabling diverse functionalization (e.g., amidation, hydrolysis) compared to rigid terpene-based esters .

Biological Activity

Methyl 4,4-difluoropiperidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 194.17 g/mol

- Functional Groups : Contains a piperidine ring with two fluorine atoms at the 4-position and a carboxylate group at the 2-position.

The presence of fluorine enhances the compound's lipophilicity and metabolic stability, which may improve its interaction with biological membranes and proteins.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound can undergo hydrolysis to release an active carboxylic acid, which may modulate enzyme or receptor activity. The fluorine atoms are believed to enhance binding affinity to various enzymes or receptors, potentially leading to inhibition or activation of these targets.

Enzyme Inhibition and Receptor Binding

Research indicates that compounds with piperidine structures often exhibit pharmacological activities such as:

- Enzyme inhibition : Potentially inhibiting key enzymes involved in metabolic pathways.

- Receptor binding : Targeting specific receptors in the central nervous system (CNS), which may lead to therapeutic effects in neurological disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Binding Affinity Studies : A study focused on the structure-activity relationship (SAR) revealed that modifications to the piperidine structure can significantly influence binding affinity to targets like BCL6, a protein implicated in cancer. The study found that certain derivatives demonstrated improved potency in degrading BCL6 in tumor cells .

- Antiproliferative Activity : In vitro assays assessed the antiproliferative effects of various compounds derived from this compound. Results indicated that some derivatives exhibited IC values in the nanomolar range against cancer cell lines, suggesting potential as anticancer agents .

- Toxicity Assessment : Preliminary toxicity studies indicated that certain derivatives did not exhibit acute toxicity at high doses (up to 2000 mg/kg), highlighting their safety profile for further development .

Table 1: Structure–Activity Relationships of Piperidine Derivatives

| Compound | BCL6 TR-FRET IC (nM) | MSD Degrader Assay DC (nM) |

|---|---|---|

| CCT373566 | 2.2 | 0.7 |

| CCT373567 | 2.9 | >2000 |

Table 2: Antiproliferative Activity of Key Compounds

| Compound | GI (nM) in OCI-Ly1 | GI (nM) in Karpas 422 |

|---|---|---|

| CCT373566 | 2.1 | 1.4 |

| CCT373567 | 83 | 38 |

Q & A

Q. What are the common synthetic routes for Methyl 4,4-difluoropiperidine-2-carboxylate, and how can side products be minimized?

The synthesis typically involves fluorination of a piperidine precursor followed by esterification. For example:

- Fluorination : Use diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor to replace hydroxyl or carbonyl groups with fluorine atoms. Ensure anhydrous conditions to avoid hydrolysis side reactions .

- Esterification : Employ coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI with catalytic DMAP to esterify the carboxylic acid intermediate. Monitor reaction progress via TLC or LC-MS to optimize yield .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (using ethanol/water mixtures) effectively removes unreacted starting materials or byproducts .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

- NMR : NMR confirms fluorine substitution patterns (e.g., coupling constants for geminal difluorine groups). NMR identifies piperidine ring conformation and ester methyl groups .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated mass ~207.17 g/mol) and detects fragmentation patterns .

- IR Spectroscopy : C=O ester stretching (~1700–1750 cm) and C-F vibrations (~1100–1250 cm) confirm functional groups .

Q. How should this compound be stored to ensure stability?

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the ester group .

- Solvent Compatibility : Dissolve in dry DMSO or acetonitrile for long-term storage; avoid protic solvents (e.g., methanol) to minimize ester degradation .

- Handling : Use inert atmosphere (N/Ar) during weighing and aliquoting to reduce moisture exposure .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the stereochemistry of this compound?

- Crystal Growth : Slow evaporation of saturated dichloromethane/hexane solutions yields diffraction-quality crystals.

- Refinement : Use SHELXL (via Olex2 interface) for structure refinement. The program’s restraints for disordered fluorine atoms improve model accuracy .

- Challenges : Fluorine’s high electron density may obscure piperidine ring geometry. Complementary DFT calculations (e.g., Gaussian, B3LYP/6-31G*) validate bond angles and torsional strain .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

- DFT Modeling : Calculate Fukui indices to identify electrophilic sites (e.g., carbonyl carbon) and nucleophilic attack pathways .

- Solvent Effects : Use COSMO-RS to simulate solvation effects in polar aprotic solvents (e.g., DMF), which stabilize transition states during SN2 reactions .

- Steric Maps : Generate steric hindrance maps (via MOE or Schrödinger) to assess accessibility of the piperidine ring’s 4,4-difluoro moiety .

Q. How do conflicting NMR and X-ray data inform structural reassessment of this compound derivatives?

- Case Example : If NMR suggests equatorial fluorine alignment but X-ray shows axial positioning, re-evaluate crystal packing effects (e.g., hydrogen bonding with solvent molecules) .

- Dynamic Effects : Variable-temperature NMR identifies ring-flipping dynamics that may explain discrepancies between solid-state (X-ray) and solution-state (NMR) data .

Q. What methodologies quantify the impact of 4,4-difluoro substitution on piperidine ring puckering and bioactivity?

- Conformational Analysis : Use Cremer-Pople parameters derived from X-ray data to quantify ring puckering (e.g., chair vs. boat conformations) .

- Biological Assays : Compare inhibitory activity (e.g., IC) of difluoro vs. non-fluorinated analogs in enzyme assays (e.g., kinase or protease targets) to correlate structure-activity relationships .

Safety and Compliance

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and reactions .

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb with vermiculite. Avoid aqueous rinses to prevent ester hydrolysis .

- Disposal : Follow EPA guidelines for fluorinated waste (RCRA Code D018–D043) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.